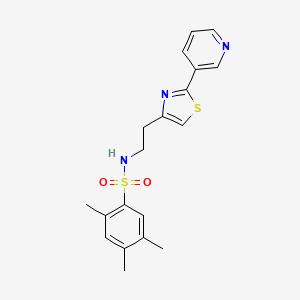

2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,4,5-trimethyl-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2S2/c1-13-9-15(3)18(10-14(13)2)26(23,24)21-8-6-17-12-25-19(22-17)16-5-4-7-20-11-16/h4-5,7,9-12,21H,6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRWRCTDEGHAGBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCCC2=CSC(=N2)C3=CN=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under basic conditions .

The final step is the sulfonation of the benzene ring, followed by the attachment of the thiazole-pyridine intermediate to form the desired sulfonamide compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the thiazole and pyridine rings.

Reduction: Reduced forms of the sulfonamide group.

Substitution: Various substituted sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in inflammation and cancer .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Sulfonamide Derivatives

The compound’s structural uniqueness lies in its combination of a trimethylbenzene core , ethyl-thiazole linker , and pyridinyl substituent . Below is a comparative analysis with two structurally related sulfonamides documented in the literature:

Table 1: Structural Comparison of Sulfonamide Derivatives

Key Observations :

Benzene Core Diversity: The target compound features a 2,4,5-trimethyl substitution, whereas analogs exhibit simpler (4-methyl) or fused heterocyclic (pyrimidinyl) groups. The trimethyl arrangement may enhance steric effects or lipophilicity compared to mono-substituted analogs.

Linker Flexibility : The ethyl-thiazole linker in the target compound provides conformational flexibility absent in the direct thiazole or pyridine-aniline linkages of analogs. This could influence binding kinetics or solubility.

Heterocyclic Complexity : The pyridin-3-yl-thiazole system in the target compound contrasts with the tetrahydro-pyrimidinyl-thiazole or aniline-pyridine motifs in analogs. Such differences may modulate electronic properties or target selectivity.

Research Implications and Limitations

Further studies are needed to:

- Elucidate synthesis protocols for the target compound.

- Evaluate its binding affinity, selectivity, and pharmacokinetic profiles relative to analogs.

- Explore applications in drug discovery or materials science.

Biological Activity

2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide is a compound characterized by its complex structure, which includes a benzenesulfonamide group and a thiazole-pyridine moiety. This combination suggests potential biological activity, particularly in the fields of cancer treatment and other proliferative diseases. Despite the lack of extensive direct studies on this specific compound, related compounds have demonstrated significant biological activities that can provide insights into its potential effects.

Structure and Properties

The molecular formula of the compound is C19H21N3O2S2, with a molecular weight of 387.52 g/mol. The structural features suggest that it may interact with various biological targets due to the presence of heterocycles and sulfonamide functionalities, which are known to exhibit diverse pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C19H21N3O2S2 |

| Molecular Weight | 387.52 g/mol |

| Key Functional Groups | Benzenesulfonamide, Thiazole, Pyridine |

Anticancer Potential

Research on similar compounds indicates that thiazole and pyridine derivatives often exhibit anticancer properties through mechanisms such as inhibition of cyclin-dependent kinases (CDKs). For instance, compounds that inhibit CDK4 and CDK6 have been shown to effectively reduce cell proliferation in various cancer cell lines . The structural similarity of this compound to these active compounds suggests it may also possess such inhibitory activity.

The proposed mechanism for the biological activity of this compound may involve:

- Inhibition of Protein Kinases : Similar compounds have been identified as inhibitors of multiple protein kinases involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

- Targeting Cell Proliferation : The presence of the thiazole ring is often associated with anti-proliferative effects in various cancer types. For example, studies have shown that thiazole derivatives can significantly inhibit the growth of tumor cells by inducing apoptosis or disrupting cell cycle progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,4,5-trimethyl-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as condensation of substituted benzaldehydes with sulfonamide precursors. For example, a modified approach derived from triazole synthesis () suggests refluxing ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation under reduced pressure. Key parameters include:

- Catalyst : 5 drops of glacial acetic acid (critical for imine formation).

- Reaction Time : 4 hours (avoids side reactions like over-oxidation).

- Temperature : Controlled reflux (~78°C for ethanol).

- Yield Optimization : Purification via recrystallization or column chromatography.

- Example Table :

| Step | Reactants | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzaldehyde derivative | Ethanol | Acetic acid | 4 | 65–75 |

| 2 | Sulfonamide coupling | DCM | DCC/DMAP | 12 | 50–60 |

- Reference : .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : Use -NMR to confirm proton environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm, thiazole protons at δ 7.2–7.8 ppm). FT-IR identifies sulfonamide S=O stretches (~1350 cm) and C-N vibrations (~1250 cm).

- Crystallography : Single-crystal X-ray diffraction (as in ) provides precise bond lengths (e.g., C–S bond: 1.74 Å) and dihedral angles between aromatic rings. Key metrics:

- R Factor : ≤0.05 (high precision).

- Data-to-Parameter Ratio : ≥15:1 (ensures reliability).

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 456.12).

- Reference : .

Q. What are the key considerations in designing in vitro assays to evaluate this compound's bioactivity?

- Methodological Answer :

- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC values.

- Controls : Include positive (e.g., known kinase inhibitors) and vehicle controls (DMSO <0.1%).

- Assay Replicates : Minimum triplicate measurements to account for variability ( recommends four replicates with five plants each for ecological studies, adaptable to cell-based assays).

- Endpoint Selection : Measure apoptosis (Annexin V), proliferation (MTT assay), or target inhibition (kinase activity).

- Reference : .

Advanced Research Questions

Q. How does the compound's structure-activity relationship (SAR) inform its potential biological targets?

- Methodological Answer :

- Thiazole-Pyridine Core : The pyridinyl-thiazole moiety () may interact with ATP-binding pockets in kinases.

- Sulfonamide Group : Enhances solubility and hydrogen bonding with catalytic lysine residues (e.g., in carbonic anhydrase isoforms).

- Methyl Substitutions : 2,4,5-Trimethyl groups on benzene increase lipophilicity (logP ~3.5), improving membrane permeability but potentially reducing aqueous solubility.

- Hypothetical SAR Table :

| Modification | Effect on Activity | Target Relevance |

|---|---|---|

| Pyridinyl-thiazole | Binds kinase hinge region | Kinase inhibition |

| Sulfonamide | H-bond donor | Carbonic anhydrase IX |

| Trimethylbenzene | ↑ Lipophilicity | Tumor cell penetration |

- Reference : .

Q. What experimental designs are suitable for assessing the compound's environmental fate and ecotoxicological effects?

- Methodological Answer :

- Environmental Fate : Follow INCHEMBIOL guidelines () to study:

- Partitioning : LogK (octanol-water) and soil adsorption coefficients (K).

- Degradation : Hydrolysis half-life (pH 5–9) and photolysis under UV light.

- Ecotoxicology : Use tiered testing ():

- Acute Toxicity : Daphnia magna LC (48-hr exposure).

- Chronic Effects : Algal growth inhibition (72-hr EC).

- Experimental Design : Split-split plot () for multi-factor analysis (e.g., pH, temperature, microbial activity).

- Reference : .

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from ≥10 studies (use PRISMA guidelines) to identify outliers.

- Source of Variability : Check assay conditions (e.g., cell line passage number, serum concentration).

- Statistical Reconciliation : Apply Cochran’s Q test for heterogeneity (p <0.05 indicates significant variability).

- Case Example : If Study A reports IC = 10 nM (kinase X) and Study B finds IC = 1 µM, validate using orthogonal assays (e.g., thermal shift vs. enzymatic activity).

- Reference : .

Q. What computational modeling approaches are recommended to predict the compound's interactions with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with flexible side chains for kinase domains (PDB: 1ATP).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å acceptable).

- QSAR Models : Train on datasets with >50 analogs (r >0.7 for predictive validity).

- ADMET Prediction : SwissADME for bioavailability (Rule of 5 compliance) and admetSAR for toxicity.

- Reference : .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.